molecular formula C17H23NO3 B7768854 L-Hyoscyamine CAS No. 83454-31-3

L-Hyoscyamine

Cat. No. B7768854
CAS RN: 83454-31-3
M. Wt: 289.4 g/mol
InChI Key: RKUNBYITZUJHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-2-phenylpropanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is a tropane alkaloid.
Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
L-Hyoscyamine is a natural product found in Anthotroche myoporoides, Anthotroche pannosa, and other organisms with data available.
The 3(S)-endo isomer of atropine.

Scientific Research Applications

  • Sweat Gland Activity and Skin Conductance : L-Hyoscyamine affects sweat gland activity and skin conductance. Venables and Martin (2008) found that L-Hyoscyamine introduced into fingertips decreased skin conductance levels, reduced the number of active sweat glands, and affected skin potential levels (Venables & Martin, 2008).

  • Chiral Determination in Pharmaceuticals : John et al. (2010) developed methods for the enantioselective determination of R- and S-hyoscyamine in plasma, recognizing the importance of only the S-hyoscyamine enantiomer as a muscarinic receptor antagonist (John et al., 2010).

  • Tropane Alkaloid Production : Rashidi Asl et al. (2018) explored the effects of nano-zinc oxide on tropane alkaloid production in Hyoscyamus reticulatus L. They found that nano-zinc oxide elicited higher levels of hyoscyamine and scopolamine, demonstrating its role as an effective elicitor due to its enhancing effect on gene expression levels (Rashidi Asl et al., 2018).

  • Pharmacological Actions of Isomers : Domino and Hudson (1959) studied the central and peripheral actions of L-hyoscyamine, finding it more potent than its D-isomer in various tests of central and peripheral activity (Domino & Hudson, 1959).

  • Enantioselective LC-ESI MS/MS Procedure : John et al. (2012) investigated the concentration-time profiles of total hyoscyamine as well as its enantiomers in plasma after intravenous administration to swine, revealing similar kinetics for both enantiomers (John et al., 2012).

  • Biochemical Characterization and Molecular Modeling : Schlesinger et al. (2021) focused on the biochemical characterization of hyoscyamine 6β-hydroxylase (H6H) in Datura innoxia and its role in converting L-hyoscyamine into other compounds, providing insights into the enzyme's function and enantiomeric preference (Schlesinger et al., 2021).

  • Acetylsalicylic Acid Elicitation : Norozi et al. (2018) studied the effects of acetylsalicylic acid on tropane alkaloid production in H. reticulatus hairy root cultures, demonstrating enhanced hyoscyamine and scopolamine production (Norozi et al., 2018).

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUNBYITZUJHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858967
Record name 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atropine sulfate

CAS RN

83454-31-3, 101-31-5
Record name 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyoscyamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Hyoscyamine
Reactant of Route 2
Reactant of Route 2
L-Hyoscyamine
Reactant of Route 3
Reactant of Route 3
L-Hyoscyamine
Reactant of Route 4
Reactant of Route 4
L-Hyoscyamine
Reactant of Route 5
L-Hyoscyamine
Reactant of Route 6
L-Hyoscyamine

Citations

For This Compound
1,530
Citations
L Palmér, G Lundgren, B Karlén - Pharmacology & Toxicology, 1987 - Wiley Online Library
… D- and L-hyoscyamine separately in … Lhyoscyamine from that of the inactive antipode D-hyoscyamine, representing unspecific binding. Two hrs after the administration of L-hyoscyamine…
Number of citations: 4 onlinelibrary.wiley.com
MH Al Balkhi, S Schiltz, D Lesur, A Lanoue… - Phytochemistry, 2012 - Elsevier
The presence of two compounds, norlittorine and norhyoscyamine, has been reported in leaves and roots of Datura innoxia; however their metabolic origin in the tropane alkaloid …
Number of citations: 14 www.sciencedirect.com
S Heine, K Ebert, G Blaschke - Electrophoresis, 2003 - Wiley Online Library
… A method for the separation of atropine enantiomers, D- and L-hyoscyamine by capillary … of L-hyoscyamine in atropine as well as for the enantiomeric purity of L-hyoscyamine. …
BH Jaup, G Dotevall - Scandinavian Journal of Gastroenterology, 1981 - Taylor & Francis
… Gastric emptying was delayed during L-hyoscyamine, … more inhibited by L-hyoscyamine than by pirenzepine. … it inhibit salivary secretion as much as L-hyoscyamine. This study therefore …
Number of citations: 27 www.tandfonline.com
R Virtanen, J Kanto, E Iisalo - Acta Pharmacologica et …, 1980 - Wiley Online Library
… l‐hyoscyamine. Antiserum was obtained from rabbits immunized with an immunogen prepared by coupling l‐hyoscyamine … detect atropine and l‐hyoscyamine concentrations down to 9 …
Number of citations: 41 onlinelibrary.wiley.com
T HASHIMOTO, Y YAMADA - European journal of biochemistry, 1987 - Wiley Online Library
… The enzyme showed a saturation curve of a typical Michaelis-Menten type in response to increasing l-hyoscyamine concentrations with a K,,, of 35 pM and V of 3.28 nkat/mg protein (Fig…
Number of citations: 187 febs.onlinelibrary.wiley.com
A Xu, J Havel, K Linderholm, J Hulse - Journal of pharmaceutical and …, 1995 - Elsevier
… separation of the internal standard from L-hyoscyamine. The between-run precision and … Stability of L-hyoscyamine in human plasma and processed samples has been established. …
Number of citations: 55 www.sciencedirect.com
C Souccar, ALV Salamanca, MM Tanae… - Journal of molecular …, 2010 - Springer
… A quaternary derivate of l-hyoscyamine, phenthonium (Phen), was shown by our group to enhance the spontaneous acetylcholine (ACh) release without altering the nerve-induced …
Number of citations: 2 link.springer.com
MA Fliniaux, F Manceau, A Jacquin-Dubreuil - Journal of Chromatography …, 1993 - Elsevier
… It allows a good simultaneous separation of l-hyoscyamine, l-scopolamine and tropic acid, their acidic precursor. The detection limits are 20 ng for the alkaloids and 5 ng for tropic acid. …
Number of citations: 49 www.sciencedirect.com
JA BAHMANZADEGAN, F Sefidkon, A Sonboli - 2009 - sid.ir
… Simultaneous analysis of l-hyoscyamine, l-scopolamine and dl-tropic acid in plant material by reversedphase high performance liquid chromatography. J. Chromatogr. …
Number of citations: 50 www.sid.ir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.